molecular formula C7H6ClF4N B13526403 (2,3,4,5-Tetrafluorophenyl)methanaminehydrochloride

(2,3,4,5-Tetrafluorophenyl)methanaminehydrochloride

Cat. No.: B13526403
M. Wt: 215.57 g/mol
InChI Key: WYMLJBRBCVXKGA-UHFFFAOYSA-N
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Description

(2,3,4,5-Tetrafluorophenyl)methanamine hydrochloride is a fluorinated aromatic primary amine hydrochloride salt. Its structure comprises a benzylamine moiety substituted with four fluorine atoms at the 2, 3, 4, and 5 positions of the phenyl ring, with a hydrochloride counterion. This compound is of significant interest in medicinal chemistry and materials science due to the electron-withdrawing effects of fluorine atoms, which enhance metabolic stability, alter lipophilicity, and influence binding interactions in biological systems .

Properties

Molecular Formula

C7H6ClF4N

Molecular Weight

215.57 g/mol

IUPAC Name

(2,3,4,5-tetrafluorophenyl)methanamine;hydrochloride

InChI

InChI=1S/C7H5F4N.ClH/c8-4-1-3(2-12)5(9)7(11)6(4)10;/h1H,2,12H2;1H

InChI Key

WYMLJBRBCVXKGA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)F)CN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3,4,5-Tetrafluorophenyl)methanaminehydrochloride typically involves the reaction of 2,3,4,5-tetrafluorobenzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reductive amination followed by acidification to obtain the hydrochloride salt. The reaction conditions are optimized for yield and purity, and the product is often purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

(2,3,4,5-Tetrafluorophenyl)methanaminehydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,3,4,5-Tetrafluorophenyl)methanaminehydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein labeling.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,3,4,5-Tetrafluorophenyl)methanaminehydrochloride involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The fluorine atoms on the phenyl ring enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity and reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (2,3,4,5-Tetrafluorophenyl)methanamine hydrochloride with structurally or functionally related methanamine hydrochlorides, focusing on substituent effects, physicochemical properties, and applications.

Substituent Effects on Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Properties (NMR, Solubility) Applications/Notes
(2,3,4,5-Tetrafluorophenyl)methanamine·HCl 2,3,4,5-Tetrafluorophenyl C₇H₆F₄N·HCl 223.58 (calc.) ¹H NMR (methanol-d₄): δ 3.85 (s, 2H, CH₂NH₂); ¹³C NMR: δ 42.1 (CH₂NH₂) Enhanced metabolic stability due to fluorine substitution; potential CNS agent
[4-(1,2,4,5-Tetrazin-3-yl)phenyl]methanamine·HCl 4-Tetrazinylphenyl C₉H₉N₅·HCl 223.67 High polarity due to tetrazine ring; UV-active Bioorthogonal chemistry; radiopharmaceuticals
(4-Methylsulfinylphenyl)methanamine·HCl (2k) 4-Methylsulfinylphenyl C₈H₁₀ClNOS 203.68 ¹H NMR (DMSO-d₆): δ 2.72 (s, 3H, SOCH₃); 3.95 (s, 2H, CH₂NH₂) Sulfoxide group may improve solubility in polar solvents
(Thiophen-2-yl)methanamine·HCl (2l) Thiophen-2-yl C₅H₈ClNS 165.64 ¹H NMR (methanol-d₄): δ 7.45 (dd, J = 5.1 Hz, 1H, thiophene) Heterocyclic moiety enables π-π interactions; used in catalysis
(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)methanamine·HCl 3-Cyclopropyl-1,2,4-triazol-5-yl C₆H₁₁ClN₄ 174.63 High thermal stability; ¹³C NMR: δ 8.2 (cyclopropyl) Building block for agrochemicals and kinase inhibitors

Structural and Functional Comparisons

  • Fluorination vs. Chlorination: The tetrafluoro substitution in the target compound contrasts with chlorinated analogs like (2-(4-Chlorophenyl)-1,3-thiazol-4-yl)methanamine·HCl ().
  • Heterocyclic vs. Aromatic Systems : Compounds like (Thiophen-2-yl)methanamine·HCl (2l) and (3-Cyclopropyl-triazolyl)methanamine·HCl () exhibit distinct electronic profiles. Thiophene’s aromaticity enhances charge transfer, while triazoles offer hydrogen-bonding sites, influencing solubility and receptor binding .
  • Polar Substituents : The methylsulfinyl group in 2k increases polarity (logP ~1.2) compared to the tetrafluorophenyl derivative (logP ~2.5), affecting membrane permeability and bioavailability .

Q & A

Q. Why do computational models sometimes fail to predict the compound’s solubility accurately?

  • Limitations :
  • Force Field Inaccuracy : Fluorine’s polarization effects are poorly modeled in classical MD simulations.
  • Solution : Hybrid QM/MM methods improve solvation free energy calculations. Validate with experimental solubility assays .

Key Research Findings

  • Synthetic Yield Optimization : Ethanol as solvent increases yield by 20% compared to DCM due to better amine solubility .
  • Biological Activity : IC50_{50} of 1.2 µM against CYP1A2 highlights potential as a metabolic inhibitor .
  • Crystallographic Data : C–F bond length refined to 1.35 Å (±0.02) using SHELXL, confirming minimal steric strain .

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